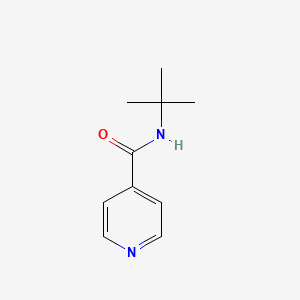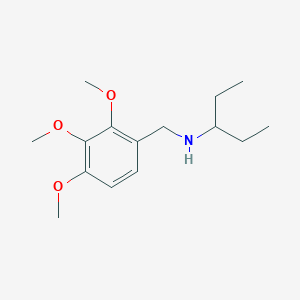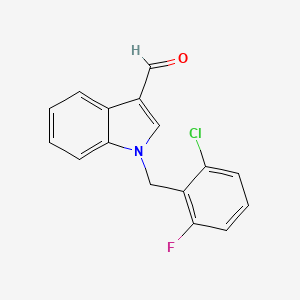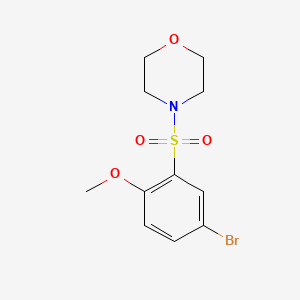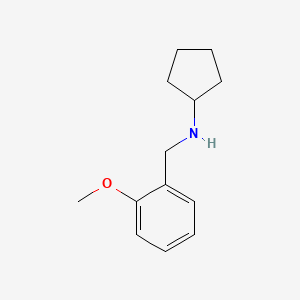
N-(2-methoxybenzyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)cyclopentanamine is an organic compound with the molecular formula C13H19NO It is characterized by the presence of a cyclopentane ring attached to an amine group, which is further substituted with a 2-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)cyclopentanamine typically involves the reaction of cyclopentanamine with 2-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxybenzyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amine group can be reduced to form a secondary or tertiary amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.
Major Products:
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of N-(2-methoxybenzyl)cyclopentylamine.
Substitution: Formation of various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-methoxybenzyl)cyclopentanamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)cyclopentanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s methoxybenzyl group is believed to play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter systems in the brain, leading to potential therapeutic effects.
Comparison with Similar Compounds
N-(2-methoxybenzyl)cyclopentanamine can be compared with other similar compounds, such as:
N-(2-methoxybenzyl)cyclohexylamine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-(2-methoxybenzyl)cyclobutylamine: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.
N-(2-methoxybenzyl)cyclopropylamine: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.
The uniqueness of this compound lies in its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]cyclopentanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-9-5-2-6-11(13)10-14-12-7-3-4-8-12/h2,5-6,9,12,14H,3-4,7-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGORSHWNTYOFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355155 |
Source


|
| Record name | N-(2-methoxybenzyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353777-76-1 |
Source


|
| Record name | N-Cyclopentyl-2-methoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353777-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-methoxybenzyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B1269625.png)
![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269626.png)
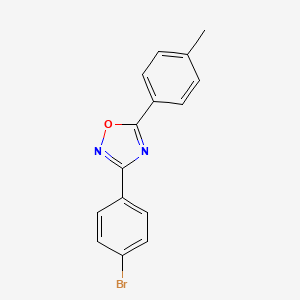
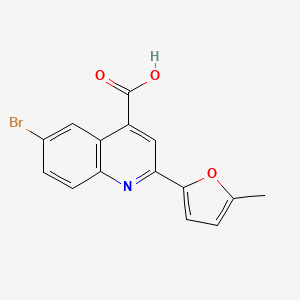
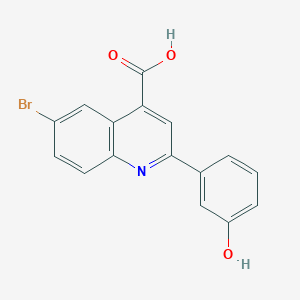
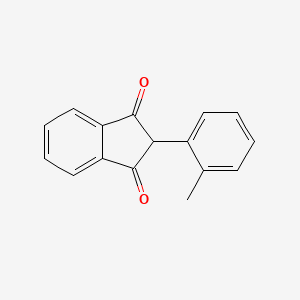
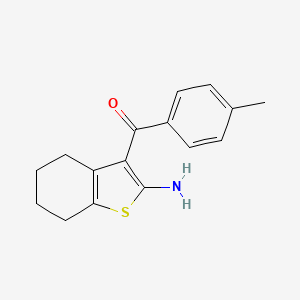
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone](/img/structure/B1269642.png)
![6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1269644.png)
